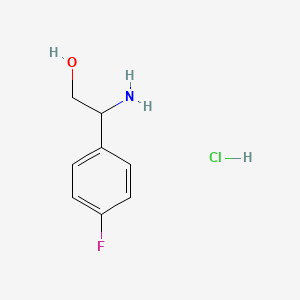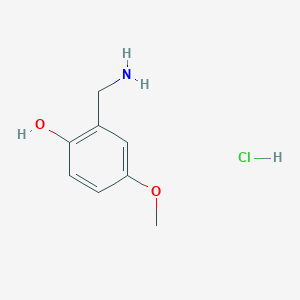
2-(Aminomethyl)-4-methoxyphenol hydrochloride
説明
2-(Aminomethyl)-4-methoxyphenol hydrochloride, also known as 4-Hydroxy-3-methoxybenzylamine Hydrochloride or Vanillylamine Hydrochloride, is a chemical compound with the molecular formula C8H11NO2·HCl and a molecular weight of 189.64 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)-4-methoxyphenol hydrochloride consists of a benzene ring substituted with a methoxy group and an aminomethyl group . The compound has a solid physical state at 20 degrees Celsius .Physical And Chemical Properties Analysis
2-(Aminomethyl)-4-methoxyphenol hydrochloride is a solid at 20 degrees Celsius .科学的研究の応用
Polyphenols and Their Bioactivities
Polyphenols, including derivatives similar to 2-(Aminomethyl)-4-methoxyphenol hydrochloride, have been extensively studied for their health-beneficial effects, particularly in the prevention and treatment of several chronic diseases. Polyphenols are known to form complexes with proteins, leading to changes in the structural, functional, and nutritional properties of both compounds (Ozdal, Çapanoğlu, & Altay, 2013). These interactions can impact the solubility, thermal stability, antioxidant capacity, and bioavailability of polyphenols, making them subjects of interest in nutritional and pharmaceutical research.
Antioxidant and Anti-inflammatory Effects
Polyphenols, including structurally related compounds, exhibit potent antioxidant and anti-inflammatory properties. These effects are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate various signaling pathways involved in inflammation and oxidative stress. The antioxidant activity of polyphenols and their impact on human health, including their role in mitigating oxidative stress and inflammation, has been the subject of numerous studies (Yahfoufi, Alsadi, Jambi, & Matar, 2018). These properties suggest potential applications in developing treatments or supplements aimed at reducing the risk of chronic diseases associated with oxidative stress and inflammation.
Role in Drug Metabolism and Toxicity Studies
Studies on compounds like 2,4-D herbicide and its derivatives have highlighted the importance of understanding the metabolic pathways, toxicity, and environmental impact of chemical compounds. Research focusing on the toxicology, mutagenicity, and environmental fate of these substances provides valuable insights into the safe use and disposal of chemicals, including pharmaceuticals and agrochemicals (Zuanazzi, Ghisi, & Oliveira, 2020). Such studies are crucial for developing safer and more environmentally friendly chemicals and for assessing the risks associated with their use.
Applications in Material Science
The conversion of plant biomass into valuable chemicals, including furan derivatives and other platform chemicals, showcases the potential of chemical compounds derived from renewable sources for various applications in material science, energy, and polymer production (Chernyshev, Kravchenko, & Ananikov, 2017). Research in this area focuses on developing sustainable methods for converting biomass into chemicals that can serve as building blocks for producing a wide range of materials, including biodegradable polymers and biofuels.
特性
IUPAC Name |
2-(aminomethyl)-4-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-7-2-3-8(10)6(4-7)5-9;/h2-4,10H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZHUAYDQUDMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-methoxyphenol hydrochloride | |
CAS RN |
1081777-51-6 | |
| Record name | 2-(aminomethyl)-4-methoxyphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



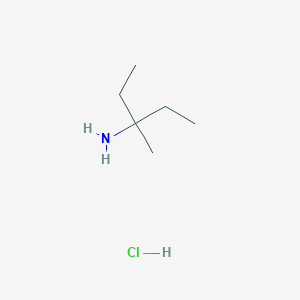
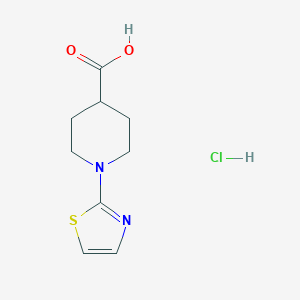
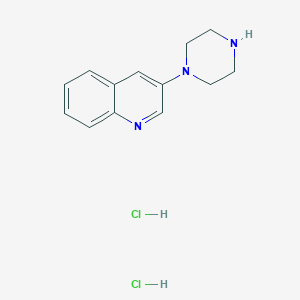
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate](/img/structure/B1525033.png)
![(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1525034.png)
![2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525035.png)
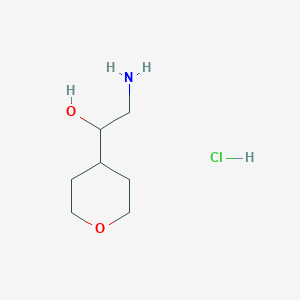
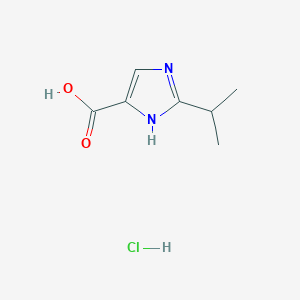
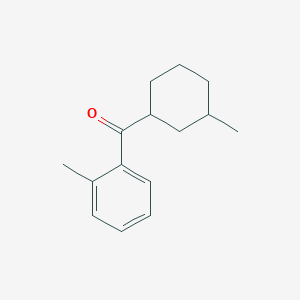
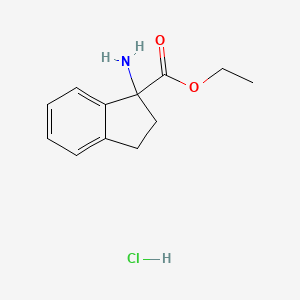
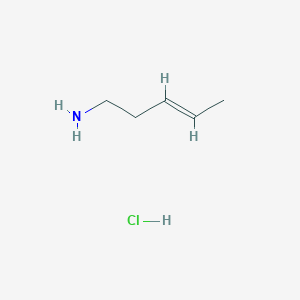
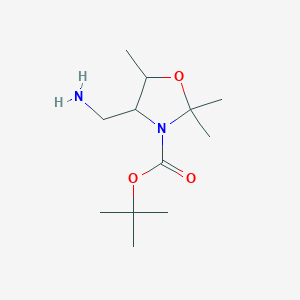
![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)
